![molecular formula C17H14F2N2O2S2 B2389172 2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide CAS No. 863511-63-1](/img/structure/B2389172.png)
2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
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Overview
Description
2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Diflunisal, and it has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Diflunisal has been shown to have a wide range of potential applications in scientific research. One of the primary areas of research has been in the field of pain management. Diflunisal has been shown to have analgesic properties, and it has been studied as a potential alternative to traditional pain medications such as opioids. Additionally, Diflunisal has been studied for its potential applications in the treatment of Alzheimer's disease, cancer, and inflammation.
Mechanism of Action
The mechanism of action of Diflunisal is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting the activity of COX enzymes, Diflunisal may reduce inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. Additionally, Diflunisal has been shown to have neuroprotective effects, and it has been studied as a potential treatment for Alzheimer's disease. Diflunisal has also been shown to have cardioprotective effects, and it has been studied as a potential treatment for cardiovascular disease.
Advantages and Limitations for Lab Experiments
Diflunisal has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, and it has been extensively studied for its potential applications in scientific research. Additionally, Diflunisal is relatively stable and has a long half-life, making it suitable for use in long-term experiments. However, there are also limitations to the use of Diflunisal in lab experiments. It has been shown to have potential toxicity, and caution should be exercised when handling this compound.
Future Directions
For research on Diflunisal include the development of new pain medications, the treatment of Alzheimer's disease and cancer, and the development of new treatments for cardiovascular disease.
Synthesis Methods
Diflunisal can be synthesized through the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine. This reaction results in the formation of Diflunisal as a white crystalline solid. The synthesis of Diflunisal has been extensively studied, and it is a well-established method for producing this compound.
properties
IUPAC Name |
2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-13-6-7-15(19)16(10-13)25(22,23)20-9-8-14-11-24-17(21-14)12-4-2-1-3-5-12/h1-7,10-11,20H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWHNJYHTUTREH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
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